7-Methyl-6-oxaspiro[3.4]octan-5-one
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Overview
Description
7-Methyl-6-oxaspiro[3.4]octan-5-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable structure. The presence of an oxaspiro group and a ketone functional group makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6-oxaspiro[3.4]octan-5-one typically involves the reaction of 2,3-dihydrofuran with t-butyllithium in anhydrous tetrahydrofuran at low temperatures, followed by the addition of 1,3-dichloroacetone . The reaction mixture is then treated with lithium naphthalenide to form the spirocyclic structure. The product is purified through chromatography to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-6-oxaspiro[3.4]octan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-Methyl-6-oxaspiro[3
Scientific Research Applications
7-Methyl-6-oxaspiro[3.4]octan-5-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 7-Methyl-6-oxaspiro[3.4]octan-5-one involves its interaction with molecular targets through its functional groups. The ketone group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides rigidity and stability, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one: Similar in structure but with a bromomethyl group, making it more reactive in substitution reactions.
8-Hydroxy-7-methyl-5-oxaspiro[3.4]oct-7-en-6-one: Contains an additional hydroxyl group and a double bond, offering different reactivity and applications.
7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one:
Uniqueness
7-Methyl-6-oxaspiro[3.4]octan-5-one is unique due to its specific spirocyclic structure and the presence of a methyl group, which influences its chemical reactivity and stability. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
7-methyl-6-oxaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C8H12O2/c1-6-5-8(3-2-4-8)7(9)10-6/h6H,2-5H2,1H3 |
InChI Key |
PWLDEEBBZKHUPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCC2)C(=O)O1 |
Origin of Product |
United States |
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